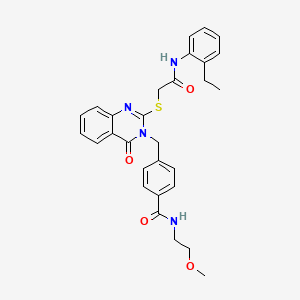

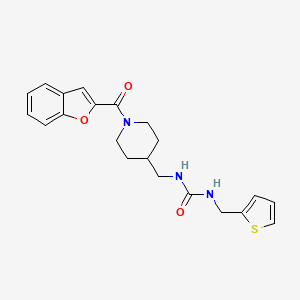

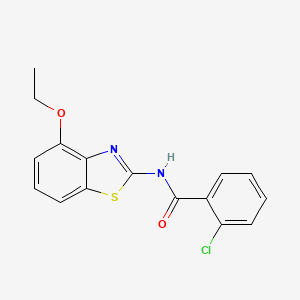

![molecular formula C18H22N2O4S2 B2984263 2-[(5Z)-5-[(4-乙氧基苯基)亚甲基]-4-氧代-2-硫代亚甲基-1,3-噻唑烷-3-基]-N-乙基-N-(2-羟乙基)乙酰胺 CAS No. 476665-42-6](/img/structure/B2984263.png)

2-[(5Z)-5-[(4-乙氧基苯基)亚甲基]-4-氧代-2-硫代亚甲基-1,3-噻唑烷-3-基]-N-乙基-N-(2-羟乙基)乙酰胺

货号 B2984263

CAS 编号:

476665-42-6

分子量: 394.5

InChI 键: WORXTCURMABDTH-PTNGSMBKSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a chemical entity which inhibits the nucleic acid-sensing TLR7/8 pathway activating IRF5 by disrupting the SLC15A4-TASL adapter module . It’s also known as feeblin .

Synthesis Analysis

Direct synthesis of amides from a carboxylic acid and an amine does not produce an amide, but a salt. Therefore, acyl chlorides or anhydrides are used as alternatives. Acid chlorides react with ammonia, 1° amines, and 2° amines to form amides .Molecular Structure Analysis

A high-resolution cryo-EM structure of feeblin with SLC15A4 reveals that the inhibitor binds a lysosomal outward-open conformation incompatible with TASL binding on the cytoplasmic side . This leads to degradation of TASL .Chemical Reactions Analysis

Amides can be synthesized from amides, carboxylic acids, acyl halides, and acid anhydrides. Amides can be hydrolyzed under acidic or basic conditions and can also be reduced to amines .科学研究应用

合成和抗菌活性

- 噻唑烷酮及其衍生物通过涉及乙氧基羰基亚甲基噻唑-4-酮和各种试剂的反应合成,生成具有潜在抗菌活性的化合物。这些化合物已针对细菌和真菌分离株进行测试,在抑制大肠杆菌、柑橘黄单胞菌、烟曲霉、茄枯萎病菌和尖孢镰刀菌等病原菌的生长方面显示出有希望的结果 (Wardkhan 等,2008 年)。

药理学评估

- 已经合成了一系列噻唑烷-4-酮衍生物并评估了它们的抗菌潜力。这些化合物对包括金黄色葡萄球菌和大肠杆菌在内的各种菌株表现出显着的体外抗菌活性,并对黑曲霉和白色念珠菌表现出抗真菌活性,表明它们作为抗菌剂的潜力 (Baviskar 等,2013 年)。

抑制谷氨酰胺酶以进行癌症治疗

- 对 BPTES 类似物(肾型谷氨酰胺酶 (GLS) 的抑制剂)的研究显示了在癌症治疗中的潜在治疗应用。这些抑制剂可以在体外和体内减弱癌细胞的生长,表明靶向癌细胞中谷氨酰胺酶活性的有希望的方法 (Shukla 等,2012 年)。

抗氧化活性

- 吡唑-乙酰胺衍生物已被合成并评估其抗氧化活性,显示出显着的潜力。这些化合物已使用各种分析法进行测试,包括 DPPH、ABTS 和 FRAP,一些衍生物表现出显着的抗氧化特性,这可能有利于开发新的抗氧化疗法 (Chkirate 等,2019 年)。

作用机制

未来方向

属性

IUPAC Name |

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-3-19(9-10-21)16(22)12-20-17(23)15(26-18(20)25)11-13-5-7-14(8-6-13)24-4-2/h5-8,11,21H,3-4,9-10,12H2,1-2H3/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORXTCURMABDTH-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C(=O)CN1C(=O)C(=CC2=CC=C(C=C2)OCC)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCO)C(=O)CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

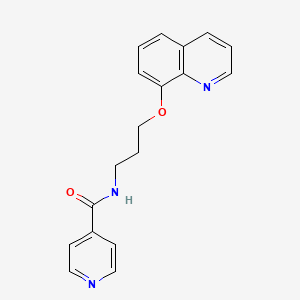

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide

1235650-86-8

11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole

1210469-44-5

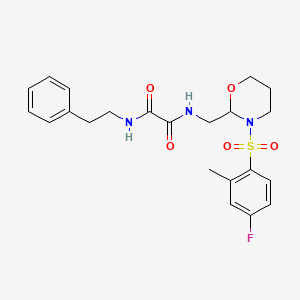

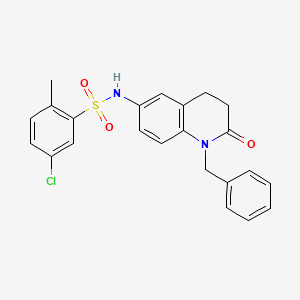

![N-(sec-butyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2984181.png)

![11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole](/img/structure/B2984183.png)

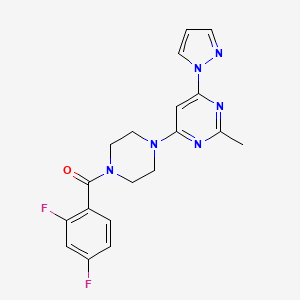

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2984190.png)

![8-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene](/img/structure/B2984198.png)